3-(2-Isopropylphenyl)-1,1-dimethylurea
Description
Contextualization as a Substituted Phenylurea Derivative
3-(2-Isopropylphenyl)-1,1-dimethylurea belongs to the family of substituted phenylurea compounds. This classification is defined by a central urea (B33335) core (a carbonyl group flanked by two nitrogen atoms) which is substituted with a phenyl group on one nitrogen and two methyl groups on the other. The defining characteristic of this particular molecule is the presence of an isopropyl group attached to the second carbon atom (the ortho position) of the phenyl ring.
The general structure of a phenylurea herbicide is characterized by this substituted urea moiety. The herbicidal activity of many phenylureas stems from their ability to inhibit photosynthesis in target plant species. Specifically, they act as inhibitors of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. By binding to the D1 protein of the PSII complex, they block the flow of electrons, ultimately leading to the death of the plant. The efficacy and selectivity of these herbicides are heavily influenced by the nature and position of the substituents on the phenyl ring.
Relationship to Isoproturon (B30282) (3-(4-Isopropylphenyl)-1,1-dimethylurea) and its Isomeric Significance
The significance of this compound is best understood in comparison to its well-known and commercially important isomer, Isoproturon. Isoproturon's chemical structure is 3-(4-Isopropylphenyl)-1,1-dimethylurea, meaning the isopropyl group is attached to the fourth carbon atom (the para position) of the phenyl ring. This seemingly minor difference in the position of the isopropyl group—from ortho in the subject compound to para in Isoproturon—has profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.
The spatial arrangement of the isopropyl group in the ortho position introduces steric hindrance, which can affect how the molecule interacts with biological targets like the D1 protein. This steric bulk, being in close proximity to the urea linkage, may alter the molecule's ability to fit into the binding pocket of the protein, potentially reducing its herbicidal efficacy compared to the para isomer. In electrophilic aromatic substitution reactions, the position of substituents on the benzene (B151609) ring is crucial in directing incoming groups. While this is more relevant to synthesis, it underscores the distinct chemical nature of the ortho, meta, and para positions. The physical properties of isomers, such as melting and boiling points, can also differ due to variations in how the molecules pack in a crystal lattice. For instance, para-isomers of disubstituted benzenes often have higher melting points than their ortho-isomers due to their more symmetrical shape allowing for more efficient crystal packing. ncert.nic.in
| Compound Name | Position of Isopropyl Group | IUPAC Name | CAS Number | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|---|
| This compound | ortho | 1,1-dimethyl-3-(2-propan-2-ylphenyl)urea | Not readily available | C12H18N2O | 206.28 |
| Isoproturon | para | 3-(4-isopropylphenyl)-1,1-dimethylurea | 34123-59-6 | C12H18N2O | 206.28 |
Overview of Academic Research Trajectories for Phenylurea Herbicides
Academic research on phenylurea herbicides has evolved significantly since their introduction. The primary focus has been on several key areas:
Structure-Activity Relationship (SAR) Studies: A significant body of research is dedicated to understanding how the chemical structure of phenylurea derivatives influences their herbicidal activity. These studies systematically modify the substituents on the phenyl ring and the urea nitrogen atoms to determine the optimal configuration for potency and selectivity. neu.edu Computational chemistry and molecular modeling are increasingly used to predict the binding affinity of new derivatives to the target protein. researchgate.net
Environmental Fate and Degradation: Given their widespread use in agriculture, the environmental persistence, mobility, and degradation of phenylurea herbicides are major areas of investigation. Research focuses on understanding their breakdown pathways in soil and water, including microbial degradation and photodegradation. The identification of degradation products is also crucial for a complete environmental risk assessment.
Analytical Methods Development: The need to monitor phenylurea herbicide residues in environmental and food samples has driven the development of sensitive and selective analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for their determination, often coupled with various detectors. nih.govnih.gov More advanced methods, such as solid-phase microextraction combined with gas chromatography-mass spectrometry (SPME-GC-MS), have been developed for ultra-trace level detection. researchgate.net
Toxicology and Ecotoxicology: While generally exhibiting low acute toxicity to mammals, the potential long-term effects of phenylurea herbicides on non-target organisms and ecosystems are a subject of ongoing research. Studies investigate their impact on aquatic life, soil microorganisms, and their potential for endocrine disruption.
Structure
3D Structure
Properties
CAS No. |
70214-90-3 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,1-dimethyl-3-(2-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-7-5-6-8-11(10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15) |
InChI Key |
PRVKYSZITFAWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 2 Isopropylphenyl 1,1 Dimethylurea
Established Synthetic Pathways for Phenylurea Compounds
The synthesis of phenylurea derivatives is a well-documented area of organic chemistry, with several reliable pathways. These methods are generally applicable to a wide range of substituted anilines and amines.
One of the most common and traditional methods involves the reaction of a substituted aniline (B41778) with an isocyanate. The isocyanate itself is typically generated by treating the corresponding aniline with phosgene (B1210022) or a safer phosgene equivalent like triphosgene. The resulting isocyanate is a highly reactive intermediate that readily undergoes nucleophilic attack by an amine, such as dimethylamine (B145610), to form the desired N,N'-substituted urea (B33335). ijism.org
A widely used alternative to the hazardous phosgene-based route is the reaction of an aniline directly with urea. iglobaljournal.comchemicalbook.com This method often involves heating the reactants, sometimes in the presence of an acid catalyst, to drive the condensation reaction and eliminate ammonia. iglobaljournal.com A variation of this approach involves reacting an aniline salt with potassium cyanate. chemicalbook.com
Another established pathway proceeds through a carbamate (B1207046) intermediate. In this two-step process, the aniline is first reacted with a reagent like phenyl chloroformate to form a stable phenyl carbamate. This intermediate is then treated with a primary or secondary amine, which displaces the phenoxy group to yield the final unsymmetrical urea. This method offers good control and avoids the direct use of isocyanates. ijism.org
A summary of these common pathways is presented below:
| Method | Reactants | Key Intermediate | Advantages/Disadvantages |
| Isocyanate Method | Substituted Aniline, Phosgene (or equivalent), Dimethylamine | Isocyanate | High yield, versatile. Disadvantage: Use of highly toxic phosgene. |
| Urea Condensation | Substituted Aniline, Urea | None | Phosgene-free, uses simple reagents. Disadvantage: May require high temperatures and can produce symmetrical byproducts. |
| Carbamate Method | Substituted Aniline, Phenyl Chloroformate, Dimethylamine | Carbamate | Controlled reaction, avoids isocyanates. Disadvantage: Two-step process. |
Formation and Characterization as an Isomeric Impurity in Isoproturon (B30282) Production
The compound 3-(2-Isopropylphenyl)-1,1-dimethylurea is a known process-related impurity in the manufacturing of the herbicide Isoproturon. ijism.org Isoproturon is the structural isomer, 3-(4-isopropylphenyl)-1,1-dimethylurea, where the isopropyl group is at the para- (4-) position on the phenyl ring. herts.ac.uknist.govpschemicals.combcpcpesticidecompendium.org
The primary industrial synthesis of Isoproturon starts with isopropylbenzene (cumene). herts.ac.uk Nitration of isopropylbenzene followed by reduction yields isopropylaniline. However, the initial nitration step does not produce the para-isomer exclusively. It yields a mixture of isomers, primarily the para- and ortho-substituted products, with a smaller amount of the meta-isomer.
While the 4-isopropylaniline (B126951) is the desired precursor for Isoproturon, the presence of 2-isopropylaniline (B1208494) in the starting material inevitably leads to the formation of this compound through the same subsequent reaction steps (i.e., reaction with an isocyanate or other urea-forming reagent and dimethylamine). ijism.org Consequently, the final technical-grade Isoproturon product contains small quantities of this ortho-isomer impurity.
Regulatory requirements for agrochemicals necessitate the identification, characterization, and quantification of such impurities. To this end, reference standards of this compound must be synthesized independently to develop and validate analytical methods for quality control of Isoproturon. ijism.org The synthesis of this impurity for analytical purposes often utilizes a phosgene-free pathway, such as the carbamate method, starting specifically from 2-isopropylaniline to ensure a pure standard. ijism.org
Advanced Synthetic Approaches and Potential for Isomer-Specific Synthesis
Achieving isomer-specific synthesis is crucial for producing pure reference compounds and for studying the properties of individual isomers without interference from others. Advanced synthetic methodologies offer precise control over the molecular architecture, allowing for the targeted synthesis of this compound.
Starting Material-Controlled Synthesis: The most direct approach to isomer-specific synthesis is the use of an isomerically pure starting material. By utilizing pure 2-isopropylaniline, any of the established phenylurea synthetic pathways can be adapted to produce the desired 2-isopropylphenyl isomer exclusively. For instance, the synthesis of the related 3-(3-isopropylphenyl)-1,1-dimethylurea (B3144522) has been demonstrated starting from pure meta-isopropyl aniline. vulcanchem.com This same strategy is directly applicable to the ortho-isomer, as detailed in the table below.
| Parameter | Detail for Isomer-Specific Synthesis |
| Starting Material | 2-Isopropylaniline (ortho-isomer) |
| Reagents | 1. Phenyl Chloroformate, Triethylamine 2. Dimethylamine |
| Solvent | Methylene Chloride |
| Key Intermediate | Phenyl (2-isopropylphenyl)carbamate |
| Product | This compound |
Phosgene-Free Isocyanate Surrogates: Modern synthetic chemistry seeks to avoid hazardous reagents like phosgene. One advanced, phosgene-free approach involves the use of 3-substituted dioxazolones as isocyanate surrogates. tandfonline.com These compounds thermally decompose under mild, base-catalyzed conditions to generate an isocyanate intermediate in situ. This intermediate can then be trapped by an amine to form the desired urea. This method is compatible with a wide range of substituted anilines, including those with ortho-substituents, and provides a safer route to unsymmetrical ureas with high yields and chemoselectivity. tandfonline.com
Isocyanate-Salt Coupling: Another refined approach, detailed in patent literature, involves reacting a substituted phenyl isocyanate with a dimethylamine salt (e.g., dimethylamine hydrochloride) in the presence of an organic base. google.com This method offers advantages such as avoiding the side reactions of the active isocyanate with water or alcohol and minimizing the loss of volatile dimethylamine. By starting with 2-isopropylphenyl isocyanate, this process can be tailored for the specific synthesis of this compound, providing high yields and fewer by-products. google.com This technique is particularly valuable when working with expensive isotopically labeled materials, such as deuterated dimethylamine, where minimizing excess reagent is critical. google.com
Molecular and Cellular Mechanisms of Action for Phenylurea Herbicides, Including 3 2 Isopropylphenyl 1,1 Dimethylurea
Inhibition of Photosynthetic Electron Transport at Photosystem II (PSII) Receptor Site
Phenylurea herbicides, including 3-(2-Isopropylphenyl)-1,1-dimethylurea (commonly known as Isoproturon), function as potent inhibitors of the photosynthetic electron transport chain. youtube.comresearchgate.net Their specific target is Photosystem II, a multi-protein complex embedded in the thylakoid membranes of chloroplasts. umn.eduucanr.edu By obstructing the flow of electrons within PSII, these herbicides halt the production of ATP and NADPH, which are essential energy carriers for the fixation of carbon dioxide and the synthesis of sugars. unl.edu
The inhibitory action occurs by blocking the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, plastoquinone (B1678516) (QB). unl.eduresearchgate.net This interruption effectively brings the linear electron transport to a standstill, crippling the plant's ability to convert light energy into chemical energy. ucanr.edu The inhibition of PSII is a common mechanism for several herbicide families, but phenylureas exhibit a high affinity for their specific binding site within the complex. umn.eduunl.edu
| Step | Description | Reference |
|---|---|---|
| 1. Uptake and Translocation | The herbicide is absorbed by the roots and/or leaves and moves through the plant's xylem to the leaves, where photosynthesis occurs. | umn.eduucanr.edu |
| 2. Binding to PSII | The herbicide molecule binds to a specific protein within the Photosystem II complex located in the chloroplast thylakoid membranes. | ucanr.eduunl.edu |
| 3. Electron Flow Blockage | The binding event physically obstructs the docking site for plastoquinone (QB), preventing it from accepting electrons from the QA acceptor. | unl.eduresearchgate.net |
| 4. Cessation of Energy Production | The interruption of the electron transport chain halts the synthesis of ATP and NADPH, the energy currencies required for carbon fixation. | unl.edu |
Specific Binding Sites and Molecular Interactions within PSII
The molecular target for phenylurea herbicides is the D1 protein, a core component of the Photosystem II reaction center. ucanr.eduunl.edu These herbicides act as competitive inhibitors, displacing plastoquinone from its binding niche on the D1 protein. unl.edu
Different classes of PSII-inhibiting herbicides bind to distinct, albeit sometimes overlapping, sites on the D1 protein. Phenylureas are categorized as C2 group inhibitors. ucanr.edu Research indicates that urea-based herbicides interact with specific amino acid residues within the QB binding pocket. researchgate.net The precise interaction involves the formation of hydrogen bonds and van der Waals forces between the herbicide molecule and amino acid side chains of the D1 protein, such as serine and histidine. This binding alters the conformation of the protein, preventing the stable association of plastoquinone and thereby blocking electron transfer. unl.edu A mutation in the psbA gene, which codes for the D1 protein, can alter the amino acid sequence, preventing the herbicide from binding and conferring resistance to the plant. unl.edu
| Herbicide Class | Binding Group | Primary Binding Target | Binding Site Location | Reference |
|---|---|---|---|---|
| Phenylureas (e.g., Isoproturon (B30282), Diuron) | C2 | D1 Protein | QB binding niche | ucanr.eduresearchgate.net |
| Triazines (e.g., Atrazine) | C1 | D1 Protein | QB binding niche | ucanr.eduresearchgate.net |
| Nitriles (e.g., Ioxynil) | C3 | D1 Protein | QB binding niche | ucanr.edunih.gov |
Downstream Physiological Consequences in Target Flora
The inhibition of photosynthetic electron transport triggers a cascade of damaging downstream effects that extend beyond simple energy deprivation. umn.edu While the cessation of CO2 fixation contributes to the slow starvation of the plant, a more immediate and destructive process is initiated by the blockage of electron flow. ucanr.edu
With the electron transport chain stalled, the high-energy state of chlorophyll (B73375) molecules cannot be dissipated productively. This leads to the formation of highly reactive triplet chlorophyll and subsequently, the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. ucanr.edu These ROS are extremely destructive to cellular components. They initiate a chain reaction of lipid peroxidation, which destroys the integrity of cell and organelle membranes, including the thylakoid membranes themselves. ucanr.edu This leads to membrane leakage, rapid loss of cellular function, and ultimately, cell death. ucanr.edu
The visible symptoms of this cellular damage in susceptible plants typically include:
Chlorosis: A yellowing of the leaves, starting at the margins and progressing inward, particularly on older leaves which have higher rates of photosynthesis. umn.edu
Necrosis: The tissue subsequently dies and turns brown as cell membranes are destroyed. umn.edunih.gov
Leaf Burn: In cases of foliar application, symptoms can appear rapidly as leaf burn, especially under conditions of high light and humidity which accelerate the production of ROS. ucanr.edu
These physiological consequences—the combination of energy depletion and oxidative stress—result in the rapid and effective death of the target weed. umn.eduucanr.edu
Advanced Analytical and Spectroscopic Characterization of 3 2 Isopropylphenyl 1,1 Dimethylurea and Its Metabolites
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental to the analysis of 3-(2-Isopropylphenyl)-1,1-dimethylurea, providing the necessary separation from complex sample matrices prior to detection. High-Performance Liquid Chromatography (HPLC) is the predominant technique, though Gas Chromatography (GC) also finds application, particularly for more volatile derivatives.
HPLC is the preferred method for the determination of phenylurea compounds like this compound, as it typically does not require the laborious derivatization steps often necessary for GC analysis. agriculturejournals.cz The separation is commonly achieved on reversed-phase columns, such as C18, using a mobile phase consisting of an acetonitrile-water or methanol-water gradient. researchgate.netnih.gov
Advanced detection techniques coupled with HPLC enhance both the sensitivity and selectivity of the analysis. A Diode Array Detector (DAD) is frequently used, allowing for monitoring at multiple wavelengths; a wavelength of 245 nm is often optimal for phenylureas. nih.gov For increased specificity and lower detection limits, post-column photolysis and derivatization (PPD) systems can be employed. This involves photolytically converting the phenylureas into monoalkylamines, which are then derivatized with reagents like o-phthalaldehyde (B127526) and 2-mercaptoethanol (B42355) to form highly fluorescent isoindoles, enabling fluorescence detection. nih.gov Spectrofluorimetric methods have also been developed based on the reaction of the compound with reagents like 2-cyanoacetamide (B1669375) in a basic medium to produce a fluorescent product. oup.com
Below is a table summarizing typical HPLC conditions for the analysis of this compound.
| Parameter | Condition | Source |
| Column | Reversed-phase C18 (e.g., 25 cm x 4 mm, 5 µm) | agriculturejournals.cz |
| Mobile Phase | Methanol-water or Acetonitrile-water gradient | agriculturejournals.czresearchgate.netnih.gov |
| Flow Rate | 0.7 - 1.0 mL/min | agriculturejournals.czsielc.com |
| Detection | UV/Diode Array Detector (DAD) at 245-275 nm | nih.govhelixchrom.com |
| Injection Volume | 1 - 20 µL | agriculturejournals.czsielc.com |
| Column Temperature | 25 - 30°C | agriculturejournals.czresearchgate.net |
While HPLC is more common, Gas Chromatography (GC) can be utilized for the analysis of this compound and its metabolites, especially after a derivatization step to increase volatility and prevent thermal degradation in the injector and column. agriculturejournals.cz Common derivatization techniques include alkylation with iodomethane (B122720) or acetylation with heptafluorobutyric anhydride. agriculturejournals.cz This approach is particularly useful for identifying volatile metabolites that may be present in complex environmental samples. Headspace solid-phase microextraction (HS-SPME) coupled with GC and high-resolution mass spectrometry (HRMS) has been used to monitor volatile compounds from plant protection products, a technique applicable to the study of volatile metabolites. semanticscholar.org
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing not only highly sensitive quantification but also definitive structural confirmation of the parent compound and its transformation products.
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level analysis of this compound in complex matrices. agriculturejournals.czagriculturejournals.cz This technique offers exceptional selectivity and sensitivity, minimizing the need for extensive sample cleanup. agriculturejournals.cz Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for this class of compounds. agriculturejournals.cznih.gov
In MS/MS analysis, the precursor ion of this compound (m/z 207) is selected and fragmented to produce characteristic product ions (e.g., m/z 165 and 72), which are then monitored for quantification. researchgate.net This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and allows for detection limits in the low µg/kg range. agriculturejournals.czresearchgate.net LC-MS/MS has been successfully applied to quantify residues in challenging matrices like poppy seeds and to monitor polar pesticides in water samples. agriculturejournals.czepa.gov
The following table outlines typical parameters for an LC-MS/MS method.
| Parameter | Condition | Source |
| Separation | HPLC with C18 column | agriculturejournals.cz |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | agriculturejournals.cznih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Precursor Ion (m/z) | 207 | researchgate.net |
| Product Ions (m/z) | 165, 72 | researchgate.net |
| Detection Limit | As low as 0.01 mg/kg | agriculturejournals.cz |
High-Resolution Mass Spectrometry (HRMS), often coupled with LC, is a powerful tool for identifying unknown degradation intermediates and metabolites of this compound. nih.gov Instruments like Quadrupole-Orbitrap mass spectrometers provide high-resolution, accurate-mass data, which enables the determination of elemental compositions for unknown compounds. tecnofrom.com This capability is critical in photocatalytic degradation studies, where numerous by-products are formed. nih.gov HRMS analysis has revealed that degradation pathways often involve single or multiple hydroxylations at different positions on the molecule, as well as the substitution of functional groups like the isopropyl or methyl groups by hydroxyl radicals. nih.gov
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer a simpler and more rapid alternative for the quantitative determination of this compound, particularly in technical-grade samples and formulations. nih.govresearchgate.netrsc.org These methods are typically based on a color-forming reaction.
One common approach involves the alkaline hydrolysis of the compound to its corresponding primary amine. This amine is then diazotized and coupled with a chromogenic reagent, such as ethyl acetoacetate (B1235776) or p-dimethylaminobenzaldehyde, to produce a colored compound whose absorbance can be measured. nih.govrsc.org Another method utilizes an oxidative coupling reaction with 3-methylbenzothiazolin-2-one hydrazone hydrochloride (MBTH). researchgate.net The reaction conditions for these methods are optimized to ensure maximum color development and stability. The absorbance is typically measured in the visible region of the electromagnetic spectrum (e.g., 438 nm). rsc.org These methods have been shown to obey Beer's law over a specific concentration range and provide results comparable to HPLC methods. nih.govresearchgate.net
Key parameters of various spectrophotometric methods are summarized below.
| Reagent | Principle | λmax | Linear Range (µg/mL) | Source |
| Ethyl acetoacetate | Alkaline hydrolysis, diazotization, and coupling | Not specified | Up to 15 | nih.gov |
| p-dimethylaminobenzaldehyde | Reaction under acidic conditions | 438 nm | Not specified | rsc.org |
| 3-methylbenzothiozolin-2-one hydrazone (MBTH) | Oxidative coupling reaction | Not specified | Not specified | researchgate.net |
Molecular Biology Techniques for Microbial Characterization (e.g., 16S rRNA Gene Sequencing, DNA Fingerprinting)
The characterization of microbial communities and the identification of specific microorganisms capable of degrading this compound are crucial for understanding its environmental fate. Molecular biology techniques provide powerful tools for this purpose, overcoming the limitations of traditional culture-based methods.
16S rRNA Gene Sequencing has been extensively used to identify bacteria involved in the degradation of this compound. This technique involves the amplification and sequencing of the 16S ribosomal RNA gene, a highly conserved yet variable region in bacteria, which allows for phylogenetic classification. Through this method, several bacterial genera have been implicated in the biodegradation of this herbicide. For instance, studies have identified strains of Sphingomonas, Pseudomonas, and Acinetobacter as effective degraders. researchgate.netnih.gov A novel bacterial strain, Pseudomonas aeruginosa JS-11, was identified through 16S rDNA sequence homology and was shown to completely degrade the herbicide within 20 days. nih.gov In another study, a bacterial consortium capable of mineralizing this compound was analyzed, and 16S rRNA gene sequencing revealed a dominant member related to the genus Sphingomonas. nih.gov
DNA fingerprinting techniques, such as Denaturing Gradient Gel Electrophoresis (DGGE) and Terminal Restriction Fragment Length Polymorphism (T-RFLP), are employed to analyze the diversity and dynamics of microbial communities in contaminated environments. oup.comnih.govresearchgate.netspringernature.com DGGE separates PCR-amplified 16S rRNA gene fragments based on their melting behavior, creating a banding pattern that represents the dominant bacterial species in a sample. nih.govugent.be This technique has been used to demonstrate shifts in soil microbial community structure upon exposure to phenylurea herbicides. nih.govresearchgate.net Studies have shown that soils with a history of herbicide treatment have significantly different microbial community structures compared to untreated soils. nih.govugent.be In soils exhibiting rapid degradation of this compound, DGGE analysis has revealed the proliferation of specific microbial populations, with bands corresponding to Sphingomonas species increasing in intensity. nih.govoup.com
The application of these molecular techniques has been instrumental in identifying key microbial players and understanding the community interactions involved in the breakdown of this compound. The data generated from these studies are essential for developing effective bioremediation strategies.
| Technique | Application in Microbial Characterization | Key Findings |
| 16S rRNA Gene Sequencing | Identification of specific bacterial strains and dominant genera in degrading consortia. | - Identification of Sphingomonas sp., Pseudomonas aeruginosa, Acinetobacter johnsonii, and Pseudomonas putida as degraders. researchgate.netnih.gov - Revealed the dominance of Sphingomonas-related bacteria in a mineralizing culture. nih.gov |
| DNA Fingerprinting (DGGE) | Analysis of microbial community structure and dynamics in response to herbicide application. | - Demonstrated significant differences in microbial community structures between herbicide-treated and untreated soils. nih.govugent.be - Showed the proliferation of specific Sphingomonas populations in soils with rapid degradation. nih.govoup.com |
Chemotaxonomic and Metabolic Profiling Approaches (e.g., BIOLOG Systems)
Chemotaxonomic and metabolic profiling approaches offer insights into the functional capabilities of microbial communities involved in the degradation of this compound. These methods assess the metabolic potential of microorganisms by examining their ability to utilize a wide range of substrates.
BIOLOG Systems are a prominent tool for Community-Level Physiological Profiling (CLPP). These systems utilize microplates containing a panel of different carbon sources. The metabolic activity of a microbial community is determined by the color change of a redox indicator dye, providing a metabolic fingerprint of the community. This approach has been applied to characterize the functional diversity of microbial communities in soils treated with phenylurea herbicides. nih.gov
Research has shown a correlation between the metabolic diversity of the soil microbial community and the rate of this compound degradation. Soils that exhibited rapid biodegradation of the herbicide were found to have a greater microbial metabolic diversity as determined by BIOLOG GN plates. researchgate.net Furthermore, BIOLOG analysis has been used to demonstrate that long-term application of phenylurea herbicides can significantly alter the metabolic potential of soil microbial communities. ugent.be The patterns of substrate utilization can differentiate microbial communities from herbicide-treated and untreated soils, indicating a functional adaptation of the microbial populations to the presence of the herbicide. nih.govugent.be
These metabolic profiling techniques, in conjunction with molecular methods, provide a comprehensive understanding of both the phylogenetic and functional diversity of microbial communities capable of degrading this compound. This knowledge is valuable for assessing the bioremediation potential of contaminated sites and for monitoring the impact of agricultural practices on soil health.
| Approach | Application | Key Findings |
| BIOLOG Systems (CLPP) | - Assessing the functional diversity of microbial communities in herbicide-treated soils. - Creating metabolic fingerprints of microbial populations. | - Soils with rapid degradation of this compound showed greater microbial metabolic diversity. researchgate.net - Long-term application of phenylurea herbicides alters the metabolic potential of soil microbial communities. ugent.be - Substrate utilization patterns can distinguish between microbial communities from treated and untreated soils. nih.gov |
Agricultural and Ecological Applications of Phenylurea Herbicides Relevant to 3 2 Isopropylphenyl 1,1 Dimethylurea
Role in Weed Management Strategies in Cereal Crops
3-(2-Isopropylphenyl)-1,1-dimethylurea, or Isoproturon (B30282), is a selective, systemic herbicide primarily utilized for the control of annual grasses and various broad-leaved weeds in cereal crops such as wheat, barley, and rye. coastalwiki.orgwho.intherts.ac.ukwikipedia.org Its primary mode of action is the inhibition of photosynthesis at photosystem II. herts.ac.uk This selective nature allows it to target weeds like Alopecurus myosuroides (black-grass) and Phalaris minor, which are significant threats to cereal production, without harming the crop itself. herts.ac.ukscielo.br
Severe weed infestation is a major factor that can reduce potential wheat yields by 20-40%. scielo.br Isoproturon has been a key component in chemical weed management strategies, which are often considered the most effective method for controlling these infestations. scielo.br In the United Kingdom, for instance, approximately 3,300 tonnes of Isoproturon were applied to 3.0 million hectares of agricultural land in 1997, making it the most extensively used organic pesticide in the country at the time. oup.com Its systemic action means it is absorbed by both the roots and leaves of the weed. herts.ac.uk
Pre-Emergence and Post-Emergence Herbicide Efficacy
Isoproturon is effective as both a pre-emergence and post-emergence herbicide, offering flexibility in weed management programs. scielo.brisws.org.in
Pre-emergence application involves applying the herbicide to the soil before the weeds have germinated. Isoproturon, when used in this manner, is absorbed by the roots of emerging weeds, inhibiting their growth from the outset. Phenylurea herbicides, in general, are known for their pre-emergence activity. herts.ac.uk
Post-emergence application is carried out after the weeds have emerged. scielo.br Isoproturon is absorbed by the leaves and roots of the young weed plants. herts.ac.uk Studies have demonstrated its efficacy in controlling weeds like Melilotus indica, Anagallis arvensis, Phalaris minor, and Fumaria indica in winter wheat when applied post-emergence. scielo.brawsjournal.org The effectiveness of post-emergence treatments can be significantly influenced by the addition of other substances, as discussed in the following section.
The dual efficacy allows farmers to tailor their weed control strategies to specific field conditions and weed pressures, making it a versatile tool in cereal cultivation. isws.org.in
Strategies for Enhancing Herbicidal Activity (e.g., Surfactant Adjuvants)
The performance of post-emergence herbicides like Isoproturon can be significantly improved by the addition of adjuvants, particularly surfactants. scielo.brawsjournal.orgiastate.edu An adjuvant is any substance added to a herbicide formulation or spray tank to modify its activity or application characteristics. iastate.edu Surfactants, or surface-active agents, reduce the surface tension of spray droplets, which prevents them from beading up and rolling off the waxy surface of plant leaves. iastate.edu This leads to increased spray retention and allows the droplets to spread over a larger surface area, enhancing absorption. iastate.eduerams.com
Research has shown that combining Isoproturon with surfactant adjuvants can lead to more effective weed control, sometimes allowing for a reduction in the amount of herbicide applied. scielo.br A study investigating the effect of Isoproturon with and without adjuvants on weeds in wheat demonstrated that the combination treatments were more effective in reducing the fresh and dry weight of various weed species. scielo.brawsjournal.org
Table 1: Effect of Isoproturon with and without Adjuvants on the Fresh Weight of Various Weeds
| Treatment | Melilotus indica (g) | Anagallis arvensis (g) | Phalaris minor (g) | Fumaria indica (g) |
|---|---|---|---|---|
| Isoproturon (175 g a.i. ha⁻¹) + Bio-enhancer (400 mL ha⁻¹) | 37.5 | 16.5 | 37.5 | 16.5 |
| Isoproturon (175 g a.i. ha⁻¹) + Ad-500 (400 mL ha⁻¹) | 42.5 | 20.5 | 42.5 | 20.5 |
| Isoproturon (175 g a.i. ha⁻¹) | 50.0 | 24.5 | 50.0 | 24.5 |
| Weedy Check (Control) | 145.0 | 75.5 | 145.0 | 75.5 |
The results indicate that the addition of adjuvants like "Bio-enhancer" and "Ad-500" significantly improved the efficacy of Isoproturon in reducing weed biomass compared to the herbicide alone. scielo.br
Environmental Distribution and Occurrence in Aquatic Systems
Due to its widespread use, relatively high water solubility, and low tendency to adsorb to soil, Isoproturon is mobile in the environment and has become a common contaminant in various water bodies. coastalwiki.orgoup.com Its chemical properties facilitate its movement from agricultural fields into surface water and groundwater. who.intoup.com
Widespread detection in European water systems has been reported. oup.com In the UK, Isoproturon was the most frequently detected pesticide in surface waters in the year 2000, with 14% of samples exceeding the European Community's drinking water limit of 0.1 μg/L for a single pesticide. oup.com It has been found in rivers, streams, lakes, marine waters, and groundwater across Europe. oup.comeuropa.eu For instance, concentrations between 0.1 and 0.125 µ g/litre have been recorded in German surface waters, and levels between 0.05 and 0.1 µ g/litre have been detected in groundwater. who.int
The persistence of Isoproturon in the environment varies. Its half-life is estimated to be around 40 days in soil and 30 days in water. coastalwiki.orgwho.int This persistence, combined with its mobility, contributes to its regular detection in water monitoring programs. oup.comnih.gov The presence of Isoproturon and its metabolites in aquatic systems highlights the importance of understanding its environmental fate to mitigate potential ecological impacts. oup.comresearchgate.net
Table 2: Environmental Properties and Occurrence of Isoproturon
| Property | Value / Observation | Reference |
|---|---|---|
| Water Solubility | 70.2 mg/L | coastalwiki.org |
| Half-life in Soil | ~40 days | coastalwiki.orgwho.int |
| Half-life in Water | ~30 days | coastalwiki.orgwho.int |
| Adsorption to Soil | Low tendency | coastalwiki.orgoup.com |
| Detected in | Surface water, groundwater, rivers, streams, lakes, marine waters | who.intoup.com |
| Example Concentration (UK Surface Water, 2000) | 14% of samples > 0.1 μg/L | oup.com |
| Example Concentration (German Surface Water) | 0.1 - 0.125 μg/L | who.int |
Compound Index
Computational and Theoretical Chemistry Studies of 3 2 Isopropylphenyl 1,1 Dimethylurea and Analogs
Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Parameters
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or physicochemical properties of a chemical with its macroscopic properties, such as its environmental fate and behavior. nih.govresearchgate.net For pesticides like Isoproturon (B30282), QSPR is crucial for predicting environmental parameters without extensive and costly experimental testing. bohrium.com
Research into phenylurea herbicides has demonstrated that their environmental behavior, particularly sorption to soil and sediment, is a key factor in their potential to contaminate water resources. researchgate.net The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter used in models to predict pesticide mobility. researchgate.netd-nb.info QSPR studies have identified that for Isoproturon and related compounds, the organic carbon content and pH of the soil are the primary properties influencing sorption. researchgate.net
Multivariate QSPR models have been developed to predict the environmental risk of phenylurea herbicides. acs.orgnih.gov These models use a range of molecular descriptors that encode information about the molecule's hydrophobicity, electronic properties, and spatial structure. acs.orgnih.gov For instance, a study that developed QSPR models for 36 different phenylurea herbicides found that a Random Forest (RF) machine learning model showed excellent predictive performance for the environmental risk limit (HC5), with a high correlation coefficient (R² = 0.90). nih.gov Such models highlight that descriptors related to the molecule's shape, charge distribution, and hydrophobicity are key to determining its environmental toxicity. nih.gov Other studies have successfully used simpler one-descriptor models, such as one based on quantum polarisability, to predict the soil adsorption coefficient (Kd) for a class of 12 phenylurea herbicides. researchgate.net
The predictive power of these models allows for the estimation of important environmental parameters for Isoproturon and its analogs, aiding in regulatory assessments and environmental management.
| Parameter | Definition | Reported Value Range | Primary Influencing Factors (from QSPR) |
|---|---|---|---|
| Koc (L/kg) | Soil Organic Carbon-Water Partitioning Coefficient | 84 - 372 unit.nonih.gov | Hydrophobicity, Organic Carbon Content, Polarisability researchgate.netresearchgate.net |
| Kd (L/kg) | Soil-Water Distribution Coefficient | ~2.3 (topsoil) d-nb.info | Soil Organic Matter, Calcite Content, pH researchgate.netresearchgate.net |
| HC5 (mg/L) | Hazardous Concentration for 5% of species | Identified as a high-risk phenylurea herbicide acs.orgnih.gov | Spatial, Electronic, and Hydrophobicity Descriptors nih.gov |
Molecular Docking and Simulation Studies of Photosystem II Inhibition
The primary herbicidal mode of action for Isoproturon and other phenylurea compounds is the inhibition of photosynthesis. herts.ac.uk They act by blocking the electron transport chain in Photosystem II (PSII), a crucial protein complex in the thylakoid membranes of plants, algae, and cyanobacteria. nih.govnih.gov Specifically, these herbicides bind to the D1 protein subunit of the PSII reaction center, competing with the native plastoquinone (B1678516) molecule for its binding site, known as the QB niche. doaj.org
Molecular docking and simulation are powerful computational techniques used to predict and analyze the interaction between a ligand (like Isoproturon) and its protein target (the D1 protein). nih.gov These studies provide atomic-level details of the binding mode, identifying key amino acid residues and the types of interactions involved, such as hydrogen bonds and hydrophobic contacts. nih.gov
In silico studies on Isoproturon have confirmed its binding within the QB pocket of the D1 protein. One molecular docking study compared the binding of Isoproturon to the D1 protein from both susceptible and resistant biotypes of the weed Phalaris minor. The results revealed that the binding site included a common region from amino acid residue Aspartate 153 to Tryptophan 187. A key difference was noted at Valine 185, which was present in the active site of the susceptible biotype but not the resistant one, suggesting its role in the binding interaction.
Studies on analogous phenylurea herbicides, such as diuron (B1670789), have further characterized the QB binding site. These investigations have shown that hydrogen bonds with amino acid residues like Histidine 215 and Serine 264 are critical for stabilizing the herbicide within the niche. nih.govnih.govnih.gov The dimethylurea portion of the herbicide typically orients towards the binding domain of the plastoquinone head group. nih.gov The dispersion of mutations that confer herbicide resistance throughout the D-E region of the D1 protein underscores the complex nature of these interactions. nih.gov This detailed structural knowledge is invaluable for understanding herbicide resistance mechanisms and for the rational design of new, more effective inhibitors. mdpi.com
| Amino Acid Residue | Position | Interaction Type with Phenylureas | Reference Compound(s) |
|---|---|---|---|
| Histidine | 215 | Hydrogen Bond nih.govnih.gov | Diuron, Metribuzin |
| Alanine | 251 | Hydrogen Bond (peptide carbonyl) nih.gov | Phenylurea analog |
| Serine | 264 | Hydrogen Bond nih.gov | Phenylurea analog |
| Phenylalanine | 265 | Hydrophobic Interaction nih.gov | Diuron, Terbuthylazine |
| Valine | 185 | Hydrophobic Interaction (implicated in binding) | Isoproturon |
Prediction of Degradation Pathways and Metabolite Structures
Understanding the environmental degradation of Isoproturon is essential for assessing its persistence and the potential impact of its transformation products. Computational tools play a significant role in predicting the biodegradation pathways of xenobiotic compounds. nih.gov Knowledge-based systems, which use established biotransformation rules, can forecast the likely metabolites formed through enzymatic reactions in microorganisms and other environmental systems. researchgate.netpensoft.netethz.ch
The primary degradation pathway of Isoproturon in soil and microbial cultures involves a series of biotransformation reactions. researchgate.nettaylorfrancis.com Computational prediction systems, such as the University of Minnesota Pathway Prediction System (UM-PPS), align with experimental findings. ethz.ch The initial and most frequently reported steps are successive N-demethylation reactions on the urea (B33335) side chain. tandfonline.comscholaris.ca This process leads to the formation of the major metabolites:
Monodesmethyl-isoproturon (MMU) or 3-(2-Isopropylphenyl)-1-methylurea
Didesmethyl-isoproturon (DMU) or 3-(2-Isopropylphenyl)-urea
Following demethylation, further degradation can occur. This includes hydroxylation of the isopropyl group and eventual cleavage of the urea bridge, which releases 4-isopropylaniline (B126951) . scholaris.canih.gov A comprehensive pathway proposed by the UM-BBD suggests a sequence of N-demethylation, hydroxylation of the phenyl ring, and subsequent transformations. ethz.ch In silico prediction tools help to construct these complex degradation networks, identify potential metabolites for analytical monitoring, and assess whether the degradation process leads to detoxification or the formation of more persistent or toxic products. nih.gov
| Metabolite Name | Predicted Biotransformation from Parent Compound |
|---|---|
| Monodesmethyl-isoproturon | N-demethylation tandfonline.comscholaris.ca |
| Didesmethyl-isoproturon | Sequential N-demethylation tandfonline.comscholaris.ca |
| 4-Isopropylaniline | Sequential N-demethylation and Urea Bridge Cleavage scholaris.canih.gov |
| Hydroxy-monodesmethyl-isoproturon | N-demethylation and Ring Hydroxylation ethz.ch |
| 4'-(2-hydroxyisopropylphenyl)urea | Hydroxylation of Isopropyl Group ethz.ch |
Emerging Research Frontiers and Knowledge Gaps Concerning 3 2 Isopropylphenyl 1,1 Dimethylurea
Understanding Isomer-Specific Environmental Behavior and Biological Activity
A critical frontier in the environmental science of phenylurea compounds is deciphering how the position of substituents on the phenyl ring dictates their environmental fate and biological interactions. The herbicidal activity of isoproturon (B30282), the para-isomer, is well-documented, but the biological effects of the ortho- and meta-isomers are less understood. The spatial arrangement of the isopropyl group is known to significantly alter a molecule's properties and, consequently, its behavior.
Research into a related compound, the meta-isomer 3-(3-Isopropylphenyl)-1,1-dimethylurea (B3144522), suggests that its meta-configuration likely alters its biological interactions compared to the para-substituted isoproturon. vulcanchem.com This highlights the principle of isomer-specific activity. The position of the isopropyl group can influence factors such as:
Receptor Binding: The efficacy of many herbicides depends on their ability to bind to specific proteins in the target organism. The steric hindrance and electronic properties imparted by the ortho-positioned isopropyl group in 3-(2-Isopropylphenyl)-1,1-dimethylurea would likely result in a different binding affinity and biological activity profile compared to its isomers.
Environmental Mobility: Phenylurea herbicides exhibit low to moderate adsorption to soils, with soil organic matter being a primary influencing factor. researchgate.netcsic.es The specific three-dimensional structure of the 2-isopropylphenyl isomer could affect its adsorption-desorption characteristics, influencing its leaching potential and persistence in different soil layers.
Analytical Separation: Distinguishing between isomers in environmental samples presents a significant analytical challenge. Advanced techniques like supercritical fluid chromatography–tandem mass spectrometry (SFC-MS/MS) have been developed for the rapid separation and quantification of dimethylurea isomers, which is crucial for accurate environmental monitoring and risk assessment. mdpi.com
A significant knowledge gap remains in the direct, comparative analysis of the environmental behavior and toxicological profiles of the ortho-, meta-, and para-isopropylphenyl dimethylurea isomers. Future research must focus on elucidating these differences to build a comprehensive understanding of the risks associated with this class of compounds.
Development of Novel Remediation Technologies for Phenylurea Contamination
Given the environmental concerns associated with phenylurea herbicides, including their potential for water contamination, the development of effective remediation technologies is a key research priority. nih.gov While technologies have not been specifically developed for this compound due to a lack of widespread study, research on other phenylureas provides a strong foundation for future work. researchgate.netcsic.es
Current and emerging remediation strategies for phenylurea-contaminated soil and water can be broadly categorized as biological or abiotic. researchgate.netcsic.es
| Remediation Approach | Technology | Description |
| Biological | Bioremediation | Utilizes microorganisms to break down contaminants into less harmful substances. epa.gov This is considered the primary degradation mechanism for phenylureas in the environment. researchgate.netcsic.es |
| Bioaugmentation | Involves introducing specific, highly effective microbial strains to a contaminated site to enhance the degradation rate of the target pollutant. researchgate.netresearchgate.net | |
| Biostimulation | Involves modifying the environment (e.g., adding nutrients) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. researchgate.netmdpi.com | |
| Phytoremediation | Uses plants to remove, degrade, or contain contaminants. A combinational approach using transgenic plants and microbes has shown promise for enhanced removal of phenylureas. researchgate.net | |
| Abiotic | Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive hydroxyl radicals to oxidize and destroy organic pollutants. These are widely used for water decontamination and are emerging as a technology for soil remediation. researchgate.netcsic.es |
| Activated Carbon (AC) Adsorption | Employs AC-based amendments to adsorb contaminants from soil and groundwater, effectively immobilizing them. epa.gov | |
| In Situ/Ex Situ Thermal Treatment | Uses heat to destroy, volatilize, or separate contaminants from the soil or water matrix. epa.gov |
The majority of remediation studies have focused on the more hydrophobic and widely used phenylureas, such as diuron (B1670789) and linuron. researchgate.netcsic.es A major research gap is the application and optimization of these technologies for the full range of phenylurea isomers, including this compound. Future work should investigate the efficacy of these methods, considering the unique physicochemical properties conferred by the ortho-isomer.
Advanced Biotransformation Studies for Enhanced Degradation Pathways
The primary mechanism for the environmental degradation of phenylurea herbicides is microbial transformation. researchgate.netcsic.es Understanding the specific metabolic pathways is crucial for developing enhanced bioremediation strategies. Studies on isoproturon have identified several key biotransformation steps that serve as a model for predicting the degradation of this compound.
The degradation of isoproturon typically proceeds through two main initial pathways:
N-demethylation: This is a stepwise removal of the methyl groups from the urea (B33335) side chain. Isoproturon is first demethylated to 3-(4-isopropylphenyl)-1-methylurea (MDIPU) and then to 3-(4-isopropylphenyl)-urea (DDIPU). oup.comoup.com This initial N-demethylation is often the rate-limiting step in the complete mineralization of the compound. geus.dk
Hydroxylation: This involves the addition of a hydroxyl group to the isopropyl side chain of the molecule. oup.comoup.com
Following these initial steps, the urea side chain is cleaved, leading to the formation of an aniline-based metabolite (e.g., 4-isopropylaniline (B126951) from isoproturon), which may then be further mineralized to CO2 and biomass. nih.govoup.comoup.com
Several bacterial strains capable of degrading phenylureas have been isolated and studied, including species of Sphingomonas, Arthrobacter, and Ochrobactrum. nih.govnih.gov For instance, Sphingomonas sp. strain SRS2 can mineralize isoproturon through successive N-demethylations, while Ochrobactrum anthropi CD3 has shown the ability to biotransform up to 89% of isoproturon. nih.govmdpi.com
Proposed Degradation Pathway for Isoproturon
| Step | Reaction | Metabolite Formed |
|---|---|---|
| 1 | First N-demethylation | 3-(4-isopropylphenyl)-1-methylurea (MDIPU) |
| 2 | Second N-demethylation | 3-(4-isopropylphenyl)-urea (DDIPU) |
| 3 | Urea Side-Chain Cleavage | 4-isopropylaniline (4IA) |
A significant research frontier is the isolation and characterization of microorganisms capable of degrading this compound and the elucidation of its specific biotransformation pathways. It is plausible that similar N-demethylation and hydroxylation steps occur, but the rates and resulting metabolites may differ due to the ortho-position of the isopropyl group. Advanced studies using techniques like stable isotope probing and metagenomics could identify the key microbial players and enzymatic processes involved, paving the way for targeted and enhanced bioremediation solutions.
Q & A
What are the established synthetic routes for 3-(2-Isopropylphenyl)-1,1-dimethylurea, and how can reaction conditions be optimized for higher yield?
Basic Research Question
The primary synthetic route involves reacting 4-isopropylaniline with methyl haloformate and dimethylamine under controlled conditions. Key parameters include temperature (maintained at 40–60°C), stoichiometric ratios (1:1.2:1.1 for aniline:methyl haloformate:dimethylamine), and solvent choice (e.g., dichloromethane). Purification via recrystallization or column chromatography ensures high purity (>95%) . Optimization can be achieved by adjusting catalyst concentrations (e.g., triethylamine) and reaction time (12–24 hours). Comparative studies with dichlorophenyl analogs suggest that steric hindrance from the isopropyl group may necessitate longer reaction times .
What analytical techniques are recommended for confirming the structure and purity of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the urea moiety (δ 5.8–6.2 ppm for NH) and isopropyl group (δ 1.2–1.4 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity assessment employs High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to verify crystallinity. X-ray crystallography, as demonstrated in analogous urea derivatives, provides definitive structural data .
How can factorial design be applied to optimize the synthesis parameters of this compound?
Advanced Research Question
A 2³ factorial design can systematically evaluate variables like temperature (40–80°C), catalyst concentration (0.5–2.0 mol%), and reaction time (6–24 hours). Response Surface Methodology (RSM) models the interaction effects on yield and purity. For example, a central composite design (CCD) revealed that catalyst concentration has a non-linear relationship with yield due to side reactions at higher concentrations. Such approaches enable identification of optimal conditions while minimizing experimental runs .
What strategies can resolve discrepancies in reported herbicidal efficacy data for this compound across different studies?
Advanced Research Question
Contradictions in efficacy data may arise from variations in experimental design, such as soil pH, application timing, or target plant species. A meta-analysis framework should be applied to standardize variables:
- Controlled variables : Soil type (e.g., loam vs. clay), moisture content, and UV exposure duration.
- Statistical tools : ANOVA with post-hoc Tukey tests to identify outliers.
- Mechanistic studies : Isotopic labeling (e.g., ¹⁴C-tracing) to track metabolic pathways in plants.
Replicating experiments under harmonized conditions, as suggested in , can isolate confounding factors .
What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Question
Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Waste must be neutralized with 10% sodium bicarbonate before disposal. Spill management requires inert absorbents (e.g., vermiculite) and secondary containment trays. Safety protocols align with GHS hazard codes H315 (skin irritation) and H319 (eye irritation) .
How does the electronic effect of substituents on the phenyl ring influence the chemical reactivity and biological activity of this compound?
Advanced Research Question
Substituent effects can be analyzed via Hammett σ constants. The isopropyl group (σ = -0.28) acts as a weak electron-donating group, enhancing urea’s nucleophilicity compared to electron-withdrawing chloro substituents (σ = +0.76). Computational studies (DFT) predict higher electrophilicity at the urea carbonyl in dichlorophenyl analogs, correlating with stronger herbicidal activity. Bioassays comparing isopropyl and chloro derivatives under identical conditions are essential to validate these hypotheses .
What theoretical frameworks are appropriate for studying the mode of action of this compound as a herbicidal agent?
Advanced Research Question
The compound’s herbicidal activity can be contextualized within the "Inhibition of Photosystem II (PSII)" framework. Density Functional Theory (DFT) models elucidate binding interactions with the D1 protein’s QB site. Comparative kinetics studies (e.g., fluorescence quenching assays) quantify inhibition constants (Kᵢ) relative to commercial herbicides. Additionally, molecular docking simulations (using AutoDock Vina) predict binding affinities, guiding structure-activity relationship (SAR) studies .
What methodologies are effective for scaling up the laboratory synthesis of this compound to pilot-scale production while maintaining purity?
Advanced Research Question
Scaling up requires:
- Process intensification : Continuous-flow reactors to improve heat/mass transfer.
- Separation technologies : Membrane filtration (e.g., nanofiltration) for byproduct removal, as highlighted in CRDC subclass RDF2050104 .
- Quality control : In-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
Pilot-scale batches (10–100 kg) should undergo stability testing (ICH Q1A guidelines) to assess degradation under varying temperatures and humidity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
